molecular formula C8H17NO B1683473 Valpromide CAS No. 2430-27-5

Valpromide

货号: B1683473
CAS 编号: 2430-27-5
分子量: 143.23 g/mol
InChI 键: OMOMUFTZPTXCHP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Valpromide (dipropylacetamide) is an aliphatic amide derivative of valproic acid (VPA), synthesized via amidification of VPA . Structurally, it retains the branched-chain carboxylate group of VPA but replaces the carboxylic acid moiety with an amide group, enhancing lipophilicity and blood-brain barrier (BBB) permeability . This compound is marketed in Europe as an antiepileptic drug (AED) and antipsychotic agent, with efficacy in bipolar disorder and epilepsy .

属性

IUPAC Name

2-propylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOMUFTZPTXCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023734
Record name Valpromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2430-27-5
Record name Valpromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2430-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valpromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valpromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valpromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALPROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUA6CWU76G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

合成路线和反应条件: 丙戊酰胺是通过丙戊酸与氨反应合成的。该过程涉及一个中间体酸氯。

工业生产方法: 在工业环境中,丙戊酰胺的生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和纯度。 最终产物以白色结晶粉末的形式获得,熔点为 125-126°C .

化学反应分析

反应类型: 丙戊酰胺会经历几种类型的化学反应,包括:

    水解: 丙戊酰胺在水存在下可以水解为丙戊酸。

    氧化: 它可以进行氧化反应,尽管这些反应不太常见。

    取代: 丙戊酰胺可以参与取代反应,特别是涉及酰胺基团的反应。

常用试剂和条件:

    水解: 水或水溶液,在酸性或碱性条件下。

    氧化: 氧化剂,如高锰酸钾或过氧化氢。

    取代: 根据所需的取代产物,可以使用各种亲核试剂。

主要产物:

    水解: 丙戊酸。

    氧化: 丙戊酰胺的氧化衍生物。

    取代: 根据所用亲核试剂的不同,会生成不同的取代酰胺。

科学研究应用

Epilepsy Management

Valpromide is primarily used as an anticonvulsant agent. It exhibits potent anticonvulsant properties, being twice as effective as valproic acid in certain studies. Its lipophilicity allows it to cross the blood-brain barrier effectively, enhancing its therapeutic efficacy in managing seizures . Clinical trials have demonstrated its effectiveness in various seizure types, making it a valuable option for patients with epilepsy.

Bipolar Disorder Treatment

In addition to its anticonvulsant effects, this compound serves as a mood stabilizer in bipolar disorder. It has been used for over 25 years in Europe and is particularly noted for its efficacy in treating treatment-resistant depression associated with bipolar disorder . A case study highlighted a significant improvement in a patient’s depressive symptoms following a switch from valproic acid to this compound, underscoring the potential advantages of this compound in specific patient populations .

Treatment-Resistant Depression

This compound has shown promise as an augmentation strategy for patients with treatment-resistant depression. Its unique pharmacokinetic profile may provide benefits over traditional antidepressants, particularly when combined with selective serotonin reuptake inhibitors (SSRIs) like fluoxetine .

Sleep Disorders

Research indicates that this compound may have a positive impact on sleep quality and circadian rhythms. A study involving patients with unipolar and bipolar disorders found that those treated with this compound experienced longer sleep duration compared to those receiving a placebo . This effect could be beneficial for patients struggling with sleep disturbances related to mood disorders.

Antiviral Applications

Recent studies have explored the antiviral properties of this compound against pseudorabies virus (PRV). In vitro experiments demonstrated that this compound inhibits PRV infection in swine cell lines, suggesting potential applications in veterinary medicine and possibly human virology . This finding opens avenues for further research into the compound's antiviral capabilities.

Cancer Research

This compound's role in oncology is still under investigation but shows potential due to its histone deacetylase (HDAC) inhibition properties. These properties may contribute to its effectiveness as an adjunct therapy in cancer treatments, particularly in combination with other chemotherapeutic agents . The exploration of this compound's effects on cancer cell lines and its mechanisms of action could lead to innovative treatment strategies.

Comparative Pharmacology

The pharmacokinetics of this compound differ significantly from those of valproic acid. This compound has lower bioavailability and distinct absorption characteristics, which can affect dosing regimens and therapeutic outcomes . Understanding these differences is crucial for clinicians when considering treatment options for patients.

Characteristic This compound Valproic Acid
LipophilicityHigherModerate
BioavailabilityLowerHigher
PotencyTwice as potentStandard
Clinical UsesMood stabilizer, anticonvulsantAnticonvulsant, migraine prophylaxis

作用机制

丙戊酰胺主要通过其转化为丙戊酸发挥作用。丙戊酸会增加脑中γ-氨基丁酸(GABA)的水平,这有助于稳定神经元活动并预防癫痫发作。 丙戊酰胺本身还会抑制肝微粒体环氧化物水解酶,这会影响其他药物的代谢 .

类似化合物:

    丙戊酸: 丙戊酰胺的母体化合物,用作抗惊厥药和情绪稳定剂。

    戊酰胺: 丙戊酸的另一种酰胺衍生物,具有类似的抗惊厥特性。

    卡溴酰胺: 一种具有抗惊厥活性的相关化合物。

丙戊酰胺的独特性: 丙戊酰胺的独特性在于它能迅速转化为丙戊酸,同时保留其自身的抗惊厥特性。 它可能产生比丙戊酸或丙戊酸钠更稳定的血浆水平,并且可能更有效地预防发热性惊厥 .

相似化合物的比较

Pharmacological Profile

Valpromide exhibits a dual mechanism of action:

GABAergic Modulation: Increases GABA turnover in specific brain regions, suppressing seizure propagation .

myo-Inositol-1-Phosphate (MIP) Synthase Inhibition: Competitively inhibits MIP synthase at therapeutic concentrations (Ki = 0.18 mM), disrupting inositol biosynthesis, a pathway linked to mood stabilization .

Pharmacokinetics

This compound acts as a prodrug of VPA in humans, rapidly metabolized via hepatic amidases to VPA, with a short half-life (0.84 ± 0.33 hours) and high clearance (70 ± 31 L/h) . Unlike VPA, it inhibits microsomal epoxide hydrolase (mEH), altering the metabolism of co-administered drugs like carbamazepine .

Clinical Use and Limitations

While this compound shows 2-fold greater potency than VPA in maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models, its enhanced BBB penetration correlates with increased neurotoxicity, reducing its protective index .

Comparison with Similar Compounds

This compound belongs to a class of VPA derivatives and analogs designed to retain therapeutic efficacy while minimizing adverse effects. Key comparisons include:

Valproic Acid (VPA)

  • Structural Relationship : VPA is the parent carboxylic acid of this compound.
  • Potency : this compound is 2-fold more potent in MES and PTZ models due to superior BBB penetration .
  • Safety : VPA is associated with teratogenicity, weight gain, and hepatotoxicity, whereas this compound’s direct teratogenic risk in humans remains unclear due to its prodrug nature .
  • Pharmacokinetics : VPA has a longer half-life (~14 hours) but lacks this compound’s mEH inhibition, which alters drug interactions .

Valnoctamide (VCD)

  • Structure : A chiral isomer of this compound with identical molecular weight (143.23 g/mol) .
  • Efficacy : Similar anticonvulsant potency but 30% higher protective index than this compound in rodent models .
  • Safety: Non-teratogenic in animal studies and lacks hepatotoxicity, with Phase III clinical trials completed .

Hydroxamic Acid Derivatives (VPA-HA, HEV)

  • Structure : VPA-HA replaces VPA’s carboxylic acid with a hydroxamic acid group; HEV is a hydroxamic ethyl derivative .
  • Stability : Resistant to hydrolysis, avoiding VPA formation and its associated toxicity .

2-ene-VPA and 4-ene-VPA

  • Structure : Unsaturated analogs of VPA with identical molecular weight (142.2 g/mol) .
  • Activity : 2-ene-VPA retains VPA’s efficacy with reduced teratogenicity, while 4-ene-VPA increases hepatotoxicity and teratogenicity .

Comparative Data Table

Compound Classification Molecular Weight (g/mol) Anticonvulsant Potency vs. VPA Teratogenicity Hepatotoxicity Clinical Status
This compound Aliphatic amide 143.23 2× higher None (mice) ; VPA-linked (humans) None (direct) Marketed (EU)
Valnoctamide Aliphatic amide 143.23 Similar Reduced Reduced Phase III completed
2-ene-VPA Unsaturated acid 142.20 Similar Reduced Reduced Phase I
VPA-HA Hydroxamic acid 175.21 3× higher N.D. N.D. Preclinical

Key Findings

  • Structural Modifications: Amide derivatives (this compound, valnoctamide) improve BBB penetration but face trade-offs between potency and toxicity .
  • Prodrug Limitations: this compound’s conversion to VPA in humans complicates its safety profile, whereas non-prodrug analogs (e.g., VCD) avoid this issue .
  • Emerging Derivatives : Hydroxamic acid derivatives and unsaturated analogs offer promising efficacy and safety profiles, warranting further clinical exploration .

生物活性

Valpromide, a derivative of valproic acid, has garnered attention for its diverse biological activities, particularly in the fields of neurology and psychiatry. This article synthesizes findings from various studies to elucidate the pharmacological properties, mechanisms of action, and clinical implications of this compound.

Overview

This compound is primarily recognized as a prodrug that metabolizes into valproic acid in the body. It has been used as an anticonvulsant and mood stabilizer , exhibiting efficacy in treating conditions such as epilepsy and bipolar disorder. Unlike valproic acid, this compound has a shorter half-life and distinct pharmacokinetic properties, which may influence its therapeutic applications.

Pharmacokinetics

The pharmacokinetics of this compound differ significantly from those of its parent compound, valproic acid. Key pharmacokinetic parameters include:

ParameterThis compoundValproic Acid
Half-Life (hours)0.84 ± 0.33Variable (8-20)
Clearance (L/h)70 ± 3110-20
Volume of Distribution (L)75 ± 130.15-0.25

These differences suggest that this compound may offer advantages in specific clinical scenarios where rapid onset is desired .

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Epoxide Hydrolase : this compound inhibits the enzyme epoxide hydrolase, which is involved in the metabolism of carbamazepine, potentially leading to enhanced therapeutic effects when used in combination with other anticonvulsants .
  • Neuroprotective Effects : Research indicates that this compound possesses neuroprotective properties, which may be beneficial in treating neurodegenerative disorders .
  • Histone Deacetylase Inhibition : Although less potent than valproic acid, this compound shows some capacity to inhibit histone deacetylases (HDACs), suggesting potential applications in oncology due to its ability to modulate gene expression related to cell growth and apoptosis .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in various populations:

  • A study comparing this compound to valproic acid found no significant differences in efficacy for mood stabilization among patients with bipolar disorder over an 18-month period .
  • In animal models, this compound exhibited comparable effectiveness to sodium valproate in reducing seizure activity, suggesting its potential as an alternative treatment option for epilepsy .

Case Studies

Several case studies have highlighted the practical applications and outcomes associated with this compound treatment:

  • Bipolar Disorder Management : A retrospective analysis involving 300 patients treated with either this compound or valproic acid showed similar rates of hospitalization and side effects, indicating that both medications can be effective for managing bipolar disorder symptoms without significant differences in tolerability .
  • Seizure Control : In a cohort study involving patients with refractory epilepsy, those treated with this compound reported a reduction in seizure frequency comparable to those on traditional antiepileptic drugs .

Side Effects and Safety Profile

While generally well-tolerated, some side effects associated with this compound include gastrointestinal disturbances and sedation. Comparative studies indicate that gastrointestinal side effects are lower with this compound compared to valproic acid . However, caution is advised due to potential teratogenic effects observed with other derivatives of valproate.

常见问题

Q. What are the primary biochemical mechanisms underlying valpromide’s antiepileptic activity, and how do they differ from valproic acid?

this compound acts as a prodrug of valproic acid (VPA), but its anticonvulsant mechanism involves direct modulation of voltage-gated sodium channels and GABAergic signaling without full conversion to VPA . To validate this, researchers should:

  • Use in vitro neuronal models with patch-clamp electrophysiology to compare ion channel effects.
  • Quantify GABA transaminase inhibition via HPLC or fluorometric assays.
  • Monitor metabolic conversion rates using LC-MS in hepatocyte cultures.

Q. What experimental models are most suitable for studying this compound’s pharmacokinetics?

Key models include:

  • Rodent pharmacokinetic studies : Measure bioavailability and brain penetration via microdialysis, ensuring cross-validation with human liver microsomes to assess metabolic stability .
  • Caco-2 cell monolayers : Evaluate intestinal absorption and P-glycoprotein (P-gp) interaction, as this compound lacks P-gp induction observed with VPA .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s enzyme induction profile across studies?

Discrepancies in cytochrome P450 (CYP) modulation data may arise from species-specific effects or assay conditions. Methodological recommendations:

  • Perform time-course experiments in human hepatocytes to distinguish acute vs. chronic exposure effects.
  • Use RNA-seq to profile CYP1A2, CYP2C9, and CYP3A4 expression, coupled with functional assays (e.g., luminescent CYP reporter systems) .
  • Control for valproic acid contamination via LC-MS to confirm this compound’s purity in test samples .

Q. What experimental designs mitigate confounding factors in studying this compound’s neurodevelopmental toxicity?

To isolate this compound-specific effects from valproic acid:

  • Use conditional knockout models (e.g., liver-specific CYP enzymes) to block prodrug conversion.
  • Apply single-cell RNA sequencing in embryonic stem cell-derived neurons to identify pathways altered by this compound alone.
  • Validate findings with human iPSC-derived neural organoids under strict metabolic inhibition protocols .

Q. How can researchers optimize assays to detect this compound’s weak HDAC inhibition compared to valproic acid?

this compound’s histone deacetylase (HDAC) inhibition is 10-fold weaker than VPA. To enhance sensitivity:

  • Use fluorescent-tagged HDAC substrates (e.g., Boc-Lys(Ac)-AMC) with real-time kinetic monitoring.
  • Employ cryo-EM to resolve structural interactions between this compound and HDAC isoforms.
  • Combine with synergistic agents (e.g., lithium) in neuronal chromatin immunoprecipitation (ChIP) assays to amplify epigenetic effects .

Methodological Challenges & Solutions

Q. How should researchers address this compound’s instability in aqueous solutions during in vitro experiments?

  • Prepare fresh this compound solutions in anhydrous DMSO and use within 2 hours.
  • Validate stability via NMR spectroscopy (monitor proton shifts in deuterated buffers).
  • Employ lipid-based nanoformulations to enhance solubility and reduce hydrolysis .

Q. What statistical approaches are robust for analyzing this compound’s dose-response variability in animal seizure models?

  • Apply mixed-effects modeling to account for inter-animal variability.
  • Use Bayesian hierarchical models to integrate historical data on VPA’s efficacy.
  • Perform power analysis with a minimum n = 8 per group to detect ≥30% difference in seizure latency .

Data Interpretation Frameworks

Q. How to contextualize this compound’s lack of mdr1a induction compared to valproic acid in drug-resistance studies?

  • Use dual-reporter assays (e.g., luciferase under mdr1a promoter) in hepatic vs. brain endothelial cells.
  • Cross-reference with clinical pharmacokinetic data from patients on this compound/VPA combination therapy .

Q. What criteria define this compound’s "therapeutic window" in bipolar disorder research?

  • Establish exposure-response curves linking plasma concentrations to clinical endpoints (e.g., Young Mania Rating Scale).
  • Incorporate genotyping for UGT1A6 and CYP2C9 polymorphisms to stratify patient subgroups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valpromide
Reactant of Route 2
Valpromide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。